4-(Bromomethyl)-2-chlorobenzoic acid

Description

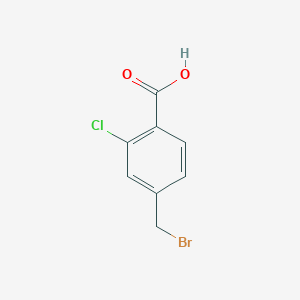

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSCQDQYSNEWPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis Strategies for 4-(Bromomethyl)-2-chlorobenzoic Acid: A Technical Whitepaper

Executive Summary & Strategic Importance

4-(Bromomethyl)-2-chlorobenzoic acid (CAS No.: 290820-38-1) is a highly versatile, bifunctional aromatic building block. Characterized by a highly reactive benzylic bromide (primed for

From a drug development perspective, derivatives of this scaffold are heavily utilized in the synthesis of SGLT2 inhibitors (such as the clinical candidate LH-1801) for diabetes therapy[1], as well as in the construction of novel tricyclic nitrogen-containing antibacterial agents[2].

Mechanistic Rationale: The Wohl-Ziegler Bromination

The core chemical transformation required to synthesize 4-(Bromomethyl)-2-chlorobenzoic acid relies on the Wohl-Ziegler reaction —a radical-mediated benzylic bromination of the precursor 2-chloro-4-methylbenzoic acid[3]. Designing a robust protocol requires strict control over the radical chain mechanism.

-

Brominating Agent Causality: N-Bromosuccinimide (NBS) is strictly preferred over molecular bromine (

). NBS maintains a low, steady-state concentration of bromine radicals in the reaction mixture. This kinetic control suppresses competing electrophilic aromatic substitution on the electron-rich regions of the benzene ring, ensuring high regioselectivity for the benzylic carbon[4]. -

Initiator Causality: Azobisisobutyronitrile (AIBN) is selected over Benzoyl Peroxide (BPO) for scale-up operations. AIBN undergoes homolytic cleavage at a highly predictable temperature (~65–70°C), generating stable isobutyronitrile radicals that initiate the chain reaction without inducing unwanted solvent-degradation reactions[3].

-

Self-Validating Visual Cue: A key indicator of reaction progression is phase behavior. Unreacted NBS is dense and sits at the bottom of the reaction flask; as the reaction proceeds, it converts to succinimide, which is less dense and floats to the surface[4]. This provides an immediate, visual self-validation of the reaction's progress before HPLC confirmation.

Synthetic Routes & Methodologies

Route 1: Direct Benzylic Bromination

This route is highly atom-economical, directly functionalizing the methyl group of the starting material without the need for protecting groups.

Protocol 1: Direct Bromination Workflow [5]

-

Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylbenzoic acid (1.0 eq) in a suitable anhydrous, non-polar solvent (e.g., Carbon tetrachloride or Acetonitrile, 10 volumes).

-

Initiation: Add NBS (1.05 eq) and AIBN (0.05 eq) to the mixture at room temperature[5].

-

Propagation: Heat the mixture to reflux (80°C). Maintain a gentle reflux for 3 to 6 hours under a strict nitrogen atmosphere to prevent radical quenching by oxygen.

-

Monitoring: Track the reaction via HPLC or TLC. The reaction approaches completion when the dense NBS solid at the bottom of the flask is fully replaced by floating succinimide[4].

-

Workup: Cool the mixture to 0°C to maximize the precipitation of succinimide. Filter out the byproduct. Concentrate the filtrate under reduced pressure and purify via recrystallization to yield the target compound.

Route 2: Ester-Mediated Bromination (Protection-Deprotection)

Free carboxylic acids can sometimes limit solubility in halogenated radical solvents or mildly quench radical propagation due to their acidic protons. Converting the acid to a methyl ester isolates the reactive benzylic site and improves organic solubility[2].

Protocol 2: Ester-Mediated Workflow [2]

-

Esterification (Protection): Dissolve 2-chloro-4-methylbenzoic acid in Methanol (7 mL/mmol). Slowly add Thionyl Chloride (

, 1.0 eq) dropwise at 0°C. Stir the mixture at room temperature overnight. Remove volatiles under vacuum to yield the intermediate methyl 2-chloro-4-methylbenzoate as a brown oil[2]. -

Bromination: Dissolve the ester intermediate in Chloroform (20 mL). Add NBS (1.0 eq) and AIBN (0.05 eq) under an Argon atmosphere. Heat the mixture to reflux for 5 hours[2].

-

Filtration: Cool to room temperature, filter the precipitated succinimide, and concentrate the crude methyl 4-(bromomethyl)-2-chlorobenzoate under vacuum[2].

-

Hydrolysis (Deprotection): Treat the brominated ester with a mild aqueous base (e.g., LiOH in THF/

) at 0°C. Crucial: The low temperature prevents the competitive hydrolysis of the benzylic bromide. Acidify the aqueous layer to precipitate the final 4-(bromomethyl)-2-chlorobenzoic acid.

Process Visualization

Fig 1. Direct vs. Ester-Mediated Synthesis Routes for 4-(Bromomethyl)-2-chlorobenzoic acid.

Quantitative Data & Solvent Selection

The choice of solvent and initiator significantly impacts the yield and purity of the benzylic bromination step. The table below consolidates standard parameters across different methodologies:

| Synthesis Route | Intermediate | Solvent | Initiator | Temp (°C) | Time (h) | Ref |

| Direct Bromination | None | Carbon Tetrachloride ( | AIBN | 80 | 3.0 | [5] |

| Ester-Mediated | Methyl Ester | Chloroform ( | AIBN | Reflux | 5.0 | [2] |

| Direct Bromination | None | Acetonitrile ( | AIBN / Light | 80 | 6.0 | [3] |

Scale-Up Considerations & Impurity Profiling

When scaling the synthesis of 4-(Bromomethyl)-2-chlorobenzoic acid, strict stoichiometric control of NBS is critical. An excess of NBS (>1.05 eq) invariably leads to the formation of a dibromomethyl impurity (4-(dibromomethyl)-2-chlorobenzoic acid), which is notoriously difficult to separate via standard crystallization techniques.

Furthermore, absolute anhydrous conditions must be maintained during the bromination phase. Trace water at reflux temperatures will lead to the nucleophilic substitution of the newly formed benzylic bromide, yielding a 4-(hydroxymethyl)-2-chlorobenzoic acid byproduct and drastically reducing the overall yield.

References

-

Sigma-Aldrich | 4-(Bromomethyl)-2-chlorobenzoic acid (CAS No.: 290820-38-1) |

-

ResearchGate | Development of an Efficient Process for a Key Synthetic Intermediate of the SGLT2 Inhibitor LH-1801 |1

-

Google Patents | Tricyclic nitrogen containing compounds and their use as antibacterials (CA2725726A1) |2

-

BenchChem | Methyl 3-(bromomethyl)benzoate | High-Purity | RUO (Wohl-Ziegler Protocol) | 3

-

Ambeed | 3-Chloro-4-methylbenzoic acid | Fluorinated Building Blocks | 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. CA2725726A1 - Tricyclic nitrogen containing compounds and their use as antibacterials - Google Patents [patents.google.com]

- 3. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]

- 4. 4-Bromomethyl benzoyl bromide | 876-07-3 | Benchchem [benchchem.com]

- 5. 5162-82-3 | 3-Chloro-4-methylbenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Technical Whitepaper: 4-(Bromomethyl)-2-chlorobenzoic Acid (CAS: 290820-38-1) – Synthesis, Reactivity, and Applications in SGLT2 Inhibitor Development

Here is an in-depth technical whitepaper detailing the synthesis, reactivity, and pharmaceutical applications of 4-(Bromomethyl)-2-chlorobenzoic acid.

Executive Summary

4-(Bromomethyl)-2-chlorobenzoic acid (CAS: 290820-38-1) is a highly versatile, tri-functional building block utilized extensively in advanced pharmaceutical synthesis[1]. Featuring a highly reactive benzylic bromide, an aryl chloride, and a carboxylic acid moiety, this compound serves as a critical linchpin in the construction of complex molecular scaffolds. This whitepaper provides an in-depth mechanistic analysis of its synthesis and highlights its pivotal role in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, with a specific focus on the clinical candidate LH-1801[2].

Physicochemical Profiling

Understanding the physicochemical parameters of 4-(Bromomethyl)-2-chlorobenzoic acid is essential for optimizing reaction conditions and ensuring downstream stability. The presence of the electron-withdrawing chlorine atom ortho to the carboxylic acid increases the acidity of the carboxyl group while sterically shielding it, which can influence the regioselectivity of subsequent coupling reactions.

Table 1: Core Physicochemical Properties

| Property | Specification |

| CAS Number | 290820-38-1[1] |

| Chemical Name | 4-(Bromomethyl)-2-chlorobenzoic acid |

| Molecular Formula | C8H6BrClO2 |

| Molecular Weight | 249.49 g/mol |

| Appearance | White to off-white solid |

| Reactive Moieties | Benzylic Bromide (SN2/Radical active), Aryl Chloride (Cross-coupling), Carboxylic Acid (Amidation/Esterification) |

Mechanistic Synthesis & Reactivity

The industrial and laboratory-scale synthesis of 4-(Bromomethyl)-2-chlorobenzoic acid is predominantly achieved via the Wohl-Ziegler bromination of 4-methyl-2-chlorobenzoic acid. This radical-mediated pathway is favored for its high regioselectivity toward the benzylic position.

Causality in Reagent Selection:

-

N-Bromosuccinimide (NBS): Utilized instead of molecular bromine (Br2) to maintain a low, steady-state concentration of Br2 in the reaction mixture. This kinetic control prevents unwanted electrophilic aromatic substitution on the deactivated benzene ring, ensuring bromination occurs exclusively at the benzylic methyl group[2].

-

Azobisisobutyronitrile (AIBN): Chosen as the radical initiator over benzoyl peroxide. AIBN undergoes clean thermal decomposition at ~65-75 °C to yield nitrogen gas and two 2-cyanoprop-2-yl radicals. This avoids the generation of reactive benzoate radicals that could lead to unwanted esterification side-reactions.

Figure 1: Mechanistic pathway of radical benzylic bromination via Wohl-Ziegler reaction.

Application in SGLT2 Inhibitor Development (Case Study: LH-1801)

SGLT2 inhibitors (gliflozins) have revolutionized the treatment of Type 2 Diabetes Mellitus (T2DM) by blocking glucose reabsorption in the proximal renal tubules, thereby promoting glycosuria and lowering blood glucose levels independently of insulin[3].

A critical structural hallmark of SGLT2 inhibitors is the diarylmethane core linked to a sugar moiety (C-glucoside). 4-(Bromomethyl)-2-chlorobenzoic acid is an indispensable intermediate in synthesizing this core. By leveraging the highly electrophilic benzylic bromide, chemists can execute Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling to append the second aryl or heteroaryl ring.

The LH-1801 Paradigm: LH-1801 is a novel, highly potent SGLT2 inhibitor developed collaboratively by Jiangsu Lianhuan Pharmaceutical and the Shanghai Institute of Materia Medica (SIMM), currently advancing through Phase 3 clinical trials[4]. Preclinical models demonstrate its superiority in pharmacokinetic safety and low effective dosing compared to first-generation gliflozins[2]. The synthesis of the LH-1801 intermediate relies on the precise manipulation of bromomethyl-chlorobenzene derivatives to construct a thiophene-linked diarylmethane scaffold[2]. The use of this specific intermediate reduces production risks, ensures mild reaction conditions, and guarantees high product quality[2].

Figure 2: Synthetic workflow utilizing the bromomethyl intermediate for SGLT2 inhibitor assembly.

Experimental Protocols

The following protocols detail the synthesis and application of the title compound. These procedures are designed as self-validating systems, incorporating intrinsic quality control checkpoints to ensure high-fidelity synthesis.

Table 2: Reaction Optimization Parameters for Benzylic Bromination

| Solvent System | Initiator | Temp (°C) | Time (h) | Yield (%) | Purity Profile |

| Carbon Tetrachloride (CCl4) | AIBN | 76 | 6-8 | >85% | Low di-bromination, standard baseline |

| Trifluorotoluene (PhCF3) | AIBN | 80 | 6-8 | 82% | Greener alternative, comparable kinetics |

| Dichloromethane (DCM) | Light (hν) | 25 | 12 | 75% | Requires photoreactor, higher unreacted SM |

Protocol A: Synthesis of 4-(Bromomethyl)-2-chlorobenzoic acid

-

Preparation: Equip an oven-dried 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert nitrogen gas.

-

Reagent Loading: Add 4-methyl-2-chlorobenzoic acid (1.0 eq, 50 mmol) and N-bromosuccinimide (NBS, 1.05 eq, 52.5 mmol) to 200 mL of anhydrous trifluorotoluene (a greener alternative to highly toxic CCl4).

-

Initiation: Add Azobisisobutyronitrile (AIBN, 0.05 eq, 2.5 mmol). Causality Note: The substoichiometric amount of AIBN is sufficient because the reaction propagates via a self-sustaining radical chain mechanism[2].

-

Reaction Execution: Heat the mixture to 80 °C (reflux) for 6 to 8 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is complete when the starting material is entirely consumed. Simultaneously, observe the precipitation of succinimide (a byproduct of NBS), which floats to the surface of the solvent, serving as a reliable visual indicator of reaction progression.

-

Workup: Cool the mixture to 0 °C in an ice bath to maximize succinimide precipitation. Filter the suspension through a Celite pad and wash with cold solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from a mixture of ethanol and water to yield pure 4-(Bromomethyl)-2-chlorobenzoic acid as an off-white solid.

Protocol B: Assembly of the Diaryl Methane Scaffold (LH-1801 Intermediate Analog)

-

Preparation: In a dry flask under a nitrogen atmosphere, dissolve the synthesized 4-(Bromomethyl)-2-chlorobenzoic acid (1.0 eq) and a functionalized thiophene derivative (e.g., 2-ethylthiophene, 1.1 eq) in anhydrous dichloromethane (DCM).

-

Coupling: Cool the mixture to -12 °C. Slowly add a Lewis acid catalyst (e.g., 1M Boron tribromide in DCM) dropwise[2]. Causality Note: Strict temperature control (< -12 °C) is critical to prevent polyalkylation and control the regioselectivity of the electrophilic attack on the thiophene ring[2].

-

Quenching: After 1 hour, verify completion via TLC. Quench the reaction meticulously with ice water to destroy the active catalyst and halt the reaction safely.

-

Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and spin-dry. Purify via silica gel column chromatography to isolate the target diarylmethane intermediate[2].

References

- CN113429379A - LH-1801 intermediate and preparation method and application thereof Source: Google Patents URL

-

Metabolic basis of solute carrier transporters in treatment of type 2 diabetes mellitus Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

- 1. 74733-30-5|Methyl 4-(bromomethyl)-3-chlorobenzoate|BLD Pharm [bldpharm.com]

- 2. CN113429379A - LH-1801 intermediate and preparation method and application thereof - Google Patents [patents.google.com]

- 3. Metabolic basis of solute carrier transporters in treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 联环药业公司1类新药LH-1801片Ⅲ期联合二甲 双胍临床试验完成受试者入组_CPHI制药在线移动官网 [m.cphi.cn]

Purity and characterization of 4-(Bromomethyl)-2-chlorobenzoic acid

Technical Guide: Purity and Characterization of 4-(Bromomethyl)-2-chlorobenzoic Acid

CAS: 290820-38-1 Formula: C₈H₆BrClO₂ Molecular Weight: 249.49 g/mol [1][2]

Executive Summary

4-(Bromomethyl)-2-chlorobenzoic acid is a critical benzylic bromide intermediate used in the synthesis of complex pharmaceuticals, including kinase inhibitors and SGLT2 inhibitors.[1] Its value lies in its bifunctionality: the carboxylic acid serves as a stable anchor or solubility enhancer, while the bromomethyl group acts as a highly reactive electrophile for C-N or C-O coupling.

However, this reactivity presents a significant characterization challenge. The benzylic bromide moiety is prone to hydrolysis (to alcohol) and over-bromination (to gem-dibromide) during synthesis. This guide provides a field-proven framework for stabilizing, characterizing, and quantifying this molecule to pharmaceutical standards.

Part 1: Chemical Identity & Critical Quality Attributes (CQA)

Crucial Distinction: Researchers often confuse this molecule with its isomer, 4-bromo-2-chlorobenzoic acid (CAS 59748-90-2), where the bromine is attached directly to the aromatic ring.[1]

-

Target Molecule (CAS 290820-38-1): Br is on the methyl group (Benzylic).[1][3] High reactivity.

-

Isomer (CAS 59748-90-2): Br is on the ring (Aryl).[1] Low reactivity requiring Pd-catalysis.[1]

Critical Quality Attributes:

-

Assay (HPLC): ≥ 97.0% (area normalization).

-

Benzylic Purity: Absence of hydrolyzed alcohol (< 0.5%).

-

Halogen Integrity: Absence of gem-dibromide impurity (< 0.15%).

Part 2: Impurity Profiling & Origin

The synthesis typically proceeds via a Wohl-Ziegler radical bromination of 2-chloro-4-methylbenzoic acid using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).[1] Understanding this mechanism is the key to controlling purity.

Reaction Pathway & Impurity Map

Figure 1: Synthetic pathway and origin of critical impurities. Impurity B arises from kinetic lack of control, while Impurity C is a stability issue post-synthesis.

Impurity Definitions:

-

Impurity A (Starting Material): Results from stopping the reaction too early to prevent over-bromination.

-

Impurity B (Gem-dibromide): 2-chloro-4-(dibromomethyl)benzoic acid.[1] Occurs if stoichiometry of NBS > 1.05 eq or reaction time is excessive.

-

Impurity C (Hydrolysis): 2-chloro-4-(hydroxymethyl)benzoic acid.[1] Formed by exposure to atmospheric moisture.

Part 3: Analytical Characterization Strategy

A multi-modal approach is required. HPLC quantifies purity, but NMR is essential to distinguish the product from the gem-dibromide impurity, which often co-elutes in generic HPLC gradients.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (CDCl₃ is acceptable but solubility may be limited).[1]

| Moiety | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |

| -CH₂Br (Product) | 4.65 - 4.75 | Singlet (2H) | Primary ID. Confirm integration is 2.0. |

| -CH₃ (Impurity A) | 2.35 - 2.45 | Singlet (3H) | Detects unreacted starting material.[1] |

| -CHBr₂ (Impurity B) | 6.60 - 6.80 | Singlet (1H) | Critical. Often downfield; confirms over-bromination.[1] |

| -CH₂OH (Impurity C) | 4.50 - 4.60 | Doublet (2H) | Usually distinct from bromide; OH coupling visible.[1] |

| Aromatic Protons | 7.40 - 8.00 | Multiplet (3H) | Confirms 1,2,4-substitution pattern.[1] |

Mass Spectrometry (LC-MS)

-

Ionization: ESI Negative (due to carboxylic acid).

-

Isotopic Pattern: The presence of both Cl and Br creates a distinct isotopic envelope.

-

M (³⁵Cl, ⁷⁹Br): Base peak.

-

M+2: High intensity (contribution from ³⁷Cl and ⁸¹Br).

-

M+4: Visible (contribution from ³⁷Cl + ⁸¹Br).

-

Note: In ESI-, look for [M-H]⁻ = 246.9/248.9 m/z.

-

Part 4: Quantitative Purity Assessment (HPLC Protocol)

Senior Scientist Note: Benzoic acids can streak or tail on C18 columns due to the ionization of the carboxylic acid group. You must suppress ionization by maintaining a mobile phase pH < 3.0. Do not use neutral buffers.

Method Parameters:

| Parameter | Specification |

| Column | C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Wavelength | 254 nm (primary), 230 nm (secondary) |

| Column Temp | 30°C |

| Injection Vol | 5 - 10 µL |

| Diluent | Acetonitrile:Water (80:[1]20) + 0.1% H₃PO₄ |

Gradient Program:

| Time (min) | % Mobile Phase B | Comment |

| 0.0 | 20 | Initial equilibration |

| 15.0 | 80 | Linear gradient to elute lipophilic bromide |

| 18.0 | 80 | Wash to remove dimers |

| 18.1 | 20 | Return to initial |

| 23.0 | 20 | Re-equilibration |

System Suitability Criteria:

-

Tailing Factor (Product Peak): ≤ 1.5 (If > 1.5, increase acid concentration in Mobile Phase A).

-

Resolution (Product vs. Impurity A): ≥ 2.0.

-

RSD (Area, n=5): ≤ 2.0%.

Part 5: Handling & Stability Workflow

This compound is a lachrymator (tear gas agent) and a skin irritant. It is also moisture-sensitive.[1]

Laboratory Workflow for Release

Figure 2: Quality Control workflow. Note that recrystallization is the preferred reprocessing method over chromatography due to the compound's stability profile.

Storage Protocol:

-

Temperature: 2°C to 8°C.

-

Atmosphere: Blanket with Argon or Nitrogen.

-

Container: Amber glass (light sensitive) with Teflon-lined cap.[1]

References

-

Sigma-Aldrich. 4-(Bromomethyl)-2-chlorobenzoic acid Product Specification (CAS 290820-38-1).[1][2](Note: Search by CAS 290820-38-1 for exact specifications).

-

PubChem. Compound Summary: 4-(Bromomethyl)-2-chlorobenzoic acid.[1][2] National Library of Medicine.

-

BenchChem. Application Notes: Benzylic Bromination and Impurity Profiling.

-

Google Patents. Synthesis of Tivozanib and Intermediates (CN104326924A). Discusses similar chlorobenzoic acid scaffolds.

Sources

- 1. CN113429379A - LH-1801 intermediate and preparation method and application thereof - Google Patents [patents.google.com]

- 2. 4-chlorobenzoic acid formula | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN102532116A - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]

Stability and Storage Architecture for 4-(Bromomethyl)-2-chlorobenzoic Acid

CAS: 5529-65-7 | Molecular Formula: C₈H₆BrClO₂

Executive Summary

4-(Bromomethyl)-2-chlorobenzoic acid is a high-value pharmacophore intermediate, primarily used in the synthesis of Wang resins and angiotensin II receptor antagonists. Its structural integrity is compromised by two primary vectors: hydrolytic dehalogenation and photolytic radical degradation .

Immediate Storage Directive:

-

Temperature: 2°C to 8°C (Refrigerate).

-

Atmosphere: Argon or Nitrogen blanket (Strictly Anhydrous).

-

Container: Amber glass with Teflon-lined septum or Parafilm seal.

-

Critical Hazard: Moisture exposure generates Hydrogen Bromide (HBr) gas and the corresponding benzyl alcohol impurity.

Part 1: Chemical Identity & Critical Reactivity Profile

To understand the storage requirements, one must understand the molecule's "pain points." This compound possesses a "push-pull" instability mechanism driven by its functional groups.

| Feature | Chemical Moiety | Reactivity Consequence |

| Leaving Group | Benzylic Bromide (–CH₂Br) | Extremely susceptible to Nucleophilic Substitution (Sₙ1/Sₙ2).[1] The C-Br bond is weak (~68 kcal/mol) compared to aryl halides. |

| Electronic Effect | 2-Chloro Substituent | Inductive electron withdrawal (-I effect) increases the electrophilicity of the benzylic carbon, making it more reactive toward water (nucleophiles) than unsubstituted benzyl bromide. |

| Acidic Group | Carboxylic Acid (–COOH) | Can catalyze autocatalytic degradation if the material becomes wet, as the local pH drops. |

The "Trojan Horse" of Degradation

The primary threat is atmospheric moisture . The benzylic carbon is electronically primed for attack. Unlike aryl bromides (where the Br is on the ring), the benzylic Br is separated by one carbon, preventing resonance stabilization of the bond itself, but allowing the leaving group to depart easily.

Part 2: Degradation Mechanisms

This section details the specific pathways that destroy the sample. Understanding these allows you to troubleshoot purity issues.

Hydrolytic Dehalogenation (The Primary Threat)

Upon contact with water (even humidity), the bromide is displaced by a hydroxyl group. This releases HBr, which is corrosive and further catalyzes the breakdown of the crystal lattice.

Pathway Visualization:

Caption: Figure 1. Hydrolytic degradation pathway converting the active benzyl bromide to the alcohol impurity and releasing corrosive HBr gas.

Photolytic Radical Scission

Benzylic halides are photosensitive. UV light provides enough energy to homolytically cleave the C-Br bond, generating a benzyl radical. This leads to dimerization (Wurtz-type coupling) or oxidation, turning the white powder yellow/brown.

Part 3: Storage & Handling Protocols

This protocol is designed to be a self-validating loop. Do not deviate from the inert gas requirement.

Storage Matrix

| Parameter | Specification | Rationale |

| Temperature | 2°C – 8°C | Kinetic suppression of hydrolysis. Freezing (-20°C) is acceptable but requires careful thawing to prevent condensation. |

| Atmosphere | Argon (Preferred) or N₂ | Argon is heavier than air and provides a better "blanket" in the vial headspace than Nitrogen. |

| Light | Dark / Amber Vial | Prevents radical formation. If amber glass is unavailable, wrap container in aluminum foil. |

| Desiccant | Required | Store the secondary container (jar/bag) with activated silica gel or molecular sieves. |

Operational Workflow (The "Cold Chain" Logic)

Caption: Figure 2. The "Cold Chain" workflow. Note step 6: Opening a cold vial in humid air causes immediate condensation inside, destroying the remaining reagent.

Part 4: Quality Control (Self-Validating System)

Before committing this reagent to a high-value synthesis (e.g., solid-phase peptide synthesis), you must validate its integrity.

The "Silver Nitrate" Rapid Test (Qualitative)

This is a quick bench-side test to check for free bromide ions (indicating hydrolysis).

-

Dissolve ~5 mg of sample in 1 mL of Methanol.

-

Add 2 drops of 1% aqueous AgNO₃ solution.

-

Observation:

-

Clear/Slight Haze: Acceptable (Intact organic bromide reacts slowly).

-

Instant Heavy Precipitate: REJECT . This indicates significant hydrolysis has already occurred, releasing free ionic bromide (HBr).

-

HPLC Validation (Quantitative)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.

-

Detection: UV @ 254 nm.

-

Target: The hydrolyzed alcohol impurity (4-(hydroxymethyl)-2-chlorobenzoic acid) is much more polar and will elute significantly earlier than the parent benzyl bromide.

Part 5: Safety (HSE)

This compound is not just a chemical reactant; it is a safety hazard due to its alkylating nature.

-

Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. It attacks mucous membranes. Always handle in a functioning fume hood.

-

Corrosive: Hydrolysis on skin moisture produces HBr acid burns.

-

Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before disposal.

References

-

TCI Chemicals. (2025).[2] Safety Data Sheet: 4-(Bromomethyl)-2-chlorobenzoic acid. Retrieved from

-

BenchChem. (2025). Reactivity of Benzyl Bromide Derivatives in Nucleophilic Substitution. Retrieved from

-

Sigma-Aldrich. (2025). Handling and Storage of Benzylic Halides. Retrieved from

-

National Institutes of Health (NIH). (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-chlorobenzoic acid (Analogous reactivity data). Retrieved from

Sources

Technical Safety Guide: 4-(Bromomethyl)-2-chlorobenzoic Acid

CAS No: 290820-38-1 Document Type: High-Potency Intermediate Handling Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Executive Summary

4-(Bromomethyl)-2-chlorobenzoic acid is a specialized alkylating agent and pharmaceutical intermediate, notably utilized in the synthesis of SGLT2 inhibitors and other metabolic therapeutics. While structurally related to common reagents like benzyl bromide, the addition of the ortho-chloro and carboxylic acid moieties alters its solubility and reactivity profile, necessitating a tailored handling approach.

This guide moves beyond generic safety data to address the specific risks of lachrymatory potency and irreversible alkylation . The protocols herein are designed to establish a "Zero-Exposure" standard, prioritizing engineering controls over reliance on personal protective equipment (PPE).

Part 1: Chemical Architecture & Hazard Mechanism

To handle this compound safely, one must understand why it is hazardous. The danger lies in its electrophilic "warhead"—the bromomethyl group.

1.1 The Lachrymator Mechanism

Like its analog benzyl bromide, this compound is a potent lachrymator. Upon contact with mucous membranes (eyes, respiratory tract), the benzylic carbon undergoes a nucleophilic substitution reaction with thiol (-SH) groups on the TRPA1 ion channels in sensory nerve endings.

-

Result: Immediate, intense pain and tearing, even at low ppm concentrations.

-

Implication: Standard dust masks are useless. Handling requires full vapor containment.[1]

1.2 The Alkylation Risk

The carbon-bromine bond is relatively weak and highly polarized, making the methylene carbon an aggressive electrophile.

-

Biological Target: It can alkylate DNA bases (guanine) and proteins, posing potential mutagenic and sensitizing risks.

-

Chemical Stability: It is moisture-sensitive.[2][3] Hydrolysis yields hydrogen bromide (HBr), a corrosive gas that further damages lung tissue.

Table 1: Physicochemical Profile & Hazard Thresholds

| Property | Value / Description | Operational Impact |

| CAS Number | 290820-38-1 | Unique identifier for inventory tracking. |

| Physical State | White to off-white solid | Dust generation is the primary vector for contamination. |

| Reactivity | Electrophilic Alkylator | Reacts violently with strong bases, amines, and oxidizers.[4] |

| Hydrolysis | Slow release of HBr | Do not store in humid conditions; containers may pressurize. |

| Skin Corrosivity | Category 1C / 2 (Predicted) | Capable of causing chemical burns and sensitization. |

Part 2: Engineering Controls & PPE Strategy

Safety for this compound relies on a "Defense in Depth" strategy. PPE is the last line of defense, not the first.

2.1 Primary Containment (Engineering)

-

Fume Hood: All operations (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .

-

Static Control: As a halogenated organic solid, it can accumulate static charge. Use an ionizing bar or antistatic gun during weighing to prevent "dust fly-out."

-

Balance Enclosure: If a dedicated powder hood is unavailable, place the analytical balance inside the fume hood.

2.2 Personal Protective Equipment (PPE) Selection

Standard nitrile gloves often provide insufficient protection against benzylic halides due to rapid permeation.

-

Hand Protection:

-

Eye/Face Protection: Chemical splash goggles (ANSI Z87.1) are required.[2][3][6][7] A face shield is recommended during synthesis scale-up (>10g).

-

Respiratory: If hood containment is breached (e.g., spill outside hood), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 pre-filter is required.

Part 3: Operational Protocols

3.1 Weighing & Transfer

-

Pre-Check: Verify the fume hood sash is at the working height.

-

Setup: Place a plastic tray (secondary containment) inside the hood. All weighing happens inside this tray.

-

Transfer: Do not use metal spatulas if possible (potential for scratching/sparking); use disposable anti-static polypropylene spatulas.

-

Decontamination: Immediately wipe down the balance and tray with a tissue soaked in 5% Ethanolamine/Water solution (see Section 4) to quench invisible residues.

3.2 Reaction Setup

-

Inert Atmosphere: The compound degrades with moisture. Purge reaction vessels with Nitrogen or Argon.

-

Solvent Choice: Soluble in DCM, THF, Ethyl Acetate. Avoid protic solvents (alcohols/water) unless hydrolysis is intended.

-

Scrubbing: If the reaction is heated, the exhaust must pass through a base trap (e.g., NaOH solution) to capture any evolved HBr gas.

Part 4: Emergency Response (The "Quench" Protocol)

Traditional spill cleanup (sweeping) is dangerous because it aerosolizes the lachrymator. Chemical neutralization is the only safe method.

4.1 The Chemistry of Decontamination

To render the compound safe, we must destroy the electrophilic carbon.

-

The Agent: A solution of 5-10% Ethanolamine or Triethylamine in water/alcohol.

-

The Mechanism: The amine attacks the benzylic carbon (SN2 reaction), displacing the bromine and forming a water-soluble, non-volatile ammonium salt.

4.2 Spill Response Workflow

Scenario: 5g of solid powder spilled in the fume hood.

-

Isolate: Close the hood sash immediately. Alert nearby personnel.

-

Don PPE: Wear Silver Shield gloves and a respirator if the sash must be raised.

-

Cover: Gently cover the spill with paper towels soaked in the Amine Decontamination Solution .

-

Wait: Allow 15–30 minutes for the liquid to penetrate and react with the solid.

-

Cleanup: Wipe up the slurry. The lachrymatory effect should be significantly reduced.

-

Verify: Check pH of the surface; it should remain basic.

4.3 Exposure Decision Matrix

Figure 1: Immediate response logic for exposure incidents.[2][3][7][8] Note that neutralizing agents are for surfaces, NOT for eyes.

Part 5: Waste Management

Improper disposal of benzyl bromide derivatives can cause fires or toxic gas release in waste drums.

5.1 Segregation Logic

-

Stream A (Quenched): Waste that has been treated with amine solution. Can often be disposed of as standard organic waste (verify with local HSE).

-

Stream B (Unquenched): Pure mother liquors or solid residues.

-

Labeling: Must be explicitly labeled "LACHRYMATOR" and "ALKYLATING AGENT".

-

Container: Glass or HDPE. Do not use metal cans (corrosion risk).

-

Segregation: Keep separate from Oxidizers (fire risk) and Strong Bases (exothermic polymerization risk).

-

5.2 Waste Stream Workflow

Figure 2: Decision logic for segregating and treating waste streams to prevent downstream hazards.

References

-

New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved March 1, 2026, from [Link]

Sources

Methodological & Application

Synthesis of heterocyclic compounds using 4-(Bromomethyl)-2-chlorobenzoic acid

An In-Depth Guide to the Synthesis of Heterocyclic Compounds Using 4-(Bromomethyl)-2-chlorobenzoic Acid

Introduction: A Versatile Bifunctional Scaffold in Heterocyclic Chemistry

4-(Bromomethyl)-2-chlorobenzoic acid is a powerful and versatile starting material in synthetic organic chemistry, particularly for the construction of diverse heterocyclic frameworks. Its utility is rooted in its bifunctional nature, featuring two distinct and orthogonally reactive sites: a highly electrophilic benzylic bromide and a nucleophilic carboxylic acid. This unique arrangement allows for sequential or one-pot reactions to build complex molecular architectures, most notably fused ring systems that are prevalent in medicinal chemistry and materials science.

The primary reactive pathway involves the benzylic bromide, which is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. The carboxylic acid group can then participate in an intramolecular cyclization, typically an amidation or condensation reaction, to forge the heterocyclic ring. The 2-chloro substituent provides an additional handle for late-stage functionalization via cross-coupling reactions and sterically influences the conformation of the molecule.

This guide provides detailed application notes and protocols for the synthesis of key heterocyclic scaffolds, such as isoindolinones and phthalazinones, from 4-(Bromomethyl)-2-chlorobenzoic acid. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the creation of novel chemical entities.

Part 1: Synthesis of N-Substituted Isoindolinones

Isoindolinones are a class of fused γ-lactams that form the core of numerous biologically active compounds and pharmaceuticals. Their synthesis from 4-(Bromomethyl)-2-chlorobenzoic acid proceeds via a straightforward and high-yielding pathway involving amination followed by intramolecular amidation.

Reaction Mechanism and Rationale

The synthesis is a two-step, one-pot process. The first step is the SN2 substitution of the benzylic bromide by a primary amine. The choice of a suitable base is critical here; a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HBr generated during the reaction without competing with the primary amine nucleophile. This initial reaction forms an N-substituted 4-(aminomethyl)-2-chlorobenzoic acid intermediate.

Upon heating, the second step, an intramolecular cyclization, occurs. The carboxylic acid and the secondary amine undergo a condensation reaction (amidation) to form the five-membered lactam ring of the isoindolinone core. This cyclization is often thermally driven and proceeds efficiently once the intermediate is formed.

Experimental Protocol: General Procedure for Isoindolinone Synthesis

This protocol describes a general method for reacting a primary amine with 4-(Bromomethyl)-2-chlorobenzoic acid to yield the corresponding N-substituted 6-chloro-isoindolin-1-one.

Materials and Reagents:

-

4-(Bromomethyl)-2-chlorobenzoic acid

-

Primary amine (e.g., benzylamine, aniline, etc.)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Bromomethyl)-2-chlorobenzoic acid (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in anhydrous DMF or MeCN (approx. 0.1-0.2 M concentration). Add the primary amine (1.1 eq) followed by the slow addition of triethylamine (2.5 eq).

-

Reaction: Stir the mixture at room temperature for 1-2 hours to allow for the initial SN2 reaction. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).

-

Cyclization: Once the initial reaction is complete, heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The cyclization to the isoindolinone will occur during this heating phase.[1]

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash is crucial to remove any unreacted starting material and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-substituted isoindolinone.[2]

Data Summary: Isoindolinone Synthesis

| Parameter | Condition | Rationale |

| Nucleophile | Primary Amine (Aliphatic or Aromatic) | Forms the N-substituent of the final product. |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents that facilitate SN2 reactions. |

| Base | TEA, DIPEA | Non-nucleophilic base to neutralize HBr byproduct. |

| Temperature | Room Temp (initial), 80-100 °C (cyclization) | Stepwise temperature control for sequential reactions. |

| Reaction Time | 14-26 hours | Dependent on the nucleophilicity of the amine. |

| Typical Yield | 60-90% | Generally high-yielding for a range of amines. |

Visualization: Isoindolinone Synthesis Workflow

Caption: Workflow for the synthesis of N-substituted isoindolinones.

Part 2: Synthesis of Phthalazinone Derivatives

Phthalazinones are another important class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including cardiotonic, antihypertensive, and anticancer properties.[3][4] The synthesis from 4-(Bromomethyl)-2-chlorobenzoic acid utilizes hydrazines as the key reagent to construct the six-membered pyridazinone ring.

Reaction Mechanism and Rationale

Similar to the isoindolinone synthesis, this process begins with an SN2 reaction. Hydrazine or a substituted hydrazine attacks the electrophilic benzylic bromide. This is followed by an intramolecular condensation between one of the nitrogen atoms of the hydrazine moiety and the carboxylic acid group. This cyclization-condensation step forms the stable, fused phthalazinone ring system. Using a substituted hydrazine (e.g., methylhydrazine) allows for direct installation of a substituent at the N-2 position of the phthalazinone core.[5]

Experimental Protocol: General Procedure for Phthalazinone Synthesis

This protocol provides a general method for the synthesis of 7-chloro-4-(substituted)-2H-phthalazin-1-ones.

Materials and Reagents:

-

4-(Bromomethyl)-2-chlorobenzoic acid

-

Hydrazine hydrate or a substituted hydrazine (e.g., methylhydrazine)

-

Ethanol (EtOH) or n-Butanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Standard glassware for filtration and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-(Bromomethyl)-2-chlorobenzoic acid (1.0 eq) in ethanol or n-butanol.

-

Reagent Addition: Add hydrazine hydrate (1.2-1.5 eq) or a substituted hydrazine dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (the temperature will depend on the solvent, ~80 °C for ethanol) and maintain for 4-8 hours. The reaction can be monitored by TLC.

-

Product Precipitation: Upon completion of the reaction, cool the mixture to room temperature. The phthalazinone product will often precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying and Purification: Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure phthalazinone derivative.

Data Summary: Phthalazinone Synthesis

| Parameter | Condition | Rationale |

| Nucleophile | Hydrazine or Substituted Hydrazine | Provides the two nitrogen atoms for the pyridazinone ring. |

| Solvent | Ethanol, n-Butanol | Protic solvents suitable for the condensation reaction. |

| Base | Not typically required | Hydrazine is basic enough to drive the reaction. |

| Temperature | Reflux (~80-117 °C) | Provides energy for both the SN2 and cyclization steps. |

| Reaction Time | 4-8 hours | Generally faster than isoindolinone synthesis. |

| Typical Yield | 75-95% | Often a very clean and high-yielding reaction. |

Visualization: Phthalazinone Synthesis Workflow

Caption: Workflow for the synthesis of Phthalazinone derivatives.

Part 3: Synthesis of the Starting Material

For completeness, this section briefly outlines the synthesis of the title compound, 4-(Bromomethyl)-2-chlorobenzoic acid, from its commercially available precursor, 2-chloro-4-methylbenzoic acid.

Reaction: Radical Bromination

The synthesis is achieved via a Wohl-Ziegler reaction, which is a free-radical bromination at the benzylic position of the methyl group.[6]

Materials and Reagents:

-

2-Chloro-4-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or Chlorobenzene as solvent

Procedure:

-

To a solution of 2-chloro-4-methylbenzoic acid (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO (0.02 eq).

-

Heat the mixture to reflux for 4-6 hours. The reaction should be initiated by light or heat.

-

Monitor the reaction by TLC. The reaction is complete when all the starting material is consumed.

-

Cool the reaction mixture. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like hexanes/ethyl acetate.

References

- BenchChem. (2025). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.

- ResearchGate. (2021). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).

- Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.

-

Pereira, M. M., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Retrieved from [Link]

- BenchChem. (2025). A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.

-

PubMed. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

-

PMC. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]

-

Phthalazinone. (n.d.). Phthalazinones. Retrieved from [Link]

-

Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of Isoindolones by a Lithium-Iodide Exchange-Induced Intramolecular Wurtz-Fittig Reaction. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid.

-

Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. Isoindolinone synthesis [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. bu.edu.eg [bu.edu.eg]

- 6. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Nucleophilic substitution reactions at the bromomethyl group of 4-(Bromomethyl)-2-chlorobenzoic acid

Executive Summary

This guide details the synthetic manipulation of 4-(Bromomethyl)-2-chlorobenzoic acid (CAS: 1427433-28-2 / Derivatives), a bifunctional scaffold critical in the synthesis of kinase inhibitors, bioconjugation linkers, and receptor antagonists.

The molecule presents a unique chemoselective challenge: it contains a highly reactive benzylic bromide (electrophile), a carboxylic acid (nucleophile/acidic proton), and an ortho-chloro substituent (steric/electronic modulator). Successful utilization requires navigating the competition between the free acid and the external nucleophile. This note provides validated protocols for

Chemical Profile & Reactivity Matrix

| Feature | Chemical Nature | Impact on Protocol |

| Bromomethyl Group (-CH₂Br) | Primary Benzylic Halide | Primary Reactive Site. Highly susceptible to |

| Carboxylic Acid (-COOH) | Proton Donor (pKa ~2.8–3.0) | Interference. Consumes 1 eq. of base. Can cause self-alkylation (polymerization) if deprotonated in high concentration without external nucleophile. |

| 2-Chloro Substituent | Electron Withdrawing / Steric | Modulator. Increases acidity of -COOH via induction. Sterically hinders the carbonyl, reducing side-reactions at the acid center but stabilizing the benzylic transition state. |

Safety & Handling (Critical)

Hazard Class: Corrosive (Cat 1B/1C), Lachrymator.

-

Lachrymator: This compound releases vapors that cause severe eye irritation and tearing. All operations must be performed in a functioning fume hood.

-

Skin Contact: The benzylic bromide hydrolyzes on skin moisture to produce HBr, causing delayed but deep chemical burns. Double-gloving (Nitrile/Neoprene) is mandatory.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and clean glassware.

Mechanistic Pathway

The reaction proceeds via a concerted

Figure 1: Concerted

Experimental Protocols

Method A: Direct Substitution (The "One-Pot" Approach)

Best for: Rapid synthesis of secondary amines or thioethers where the product is easily separable from the zwitterionic starting material.

Reagents:

-

Substrate: 4-(Bromomethyl)-2-chlorobenzoic acid (1.0 eq)

-

Nucleophile: Primary/Secondary Amine or Thiol (1.1 – 1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) or

(2.5 eq) -

Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Bromomethyl)-2-chlorobenzoic acid (1.0 mmol, 250 mg) in anhydrous DMF (5 mL).

-

Note: The solution will be acidic.

-

-

Deprotection/Activation: Cool to 0°C. Add DIPEA (2.5 mmol, 435 µL) dropwise.

-

Why? The first equivalent neutralizes the carboxylic acid to the carboxylate (

). The second equivalent scavenges the HBr generated during substitution.

-

-

Nucleophile Addition: Add the Nucleophile (e.g., Morpholine, 1.1 mmol) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[1] The starting material (Br-Acid) peak will disappear; the product will likely elute earlier (if amine) or later (if lipophilic thiol).

-

-

Workup (Isoelectric Precipitation):

-

Dilute the reaction mixture with water (20 mL).

-

Adjust pH to ~4–5 using 1M HCl carefully. The zwitterionic product (Amino-Acid) often precipitates at this stage.

-

Filter the solid. If no precipitate forms, extract with n-Butanol or Ethyl Acetate (depending on product lipophilicity).

-

Method B: The Ester Protection Route (High Precision)

Best for: Valuable nucleophiles, sluggish reactions, or when high purity is required.

Workflow Diagram:

Figure 2: Three-step workflow ensuring chemoselectivity by masking the carboxylic acid.

Protocol (Step 2: Substitution on the Ester):

-

Dissolution: Dissolve Methyl 4-(bromomethyl)-2-chlorobenzoate (1.0 eq) in Acetonitrile (0.1 M concentration).

-

Base Addition: Add powdered, anhydrous

(1.5 eq).-

Note: Inorganic bases work better here as the ester is non-acidic.

-

-

Nucleophile Addition: Add Nucleophile (1.1 eq).

-

Heating: Heat to 60°C for 2–4 hours. The 2-chloro group provides steric bulk that protects the methyl ester from premature hydrolysis or aminolysis under these mild conditions.

-

Workup: Filter off solids (

, excess Carbonate). Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Direct Method) | Product is water-soluble (Zwitterion). | Do not use aqueous workup.[2] Evaporate DMF/MeCN and purify via Reverse Phase (C18) Prep-HPLC. |

| Polymerization | Self-alkylation (Intermolecular). | Run the reaction in high dilution (>20 mL solvent per mmol). Add the substrate to the nucleophile solution slowly. |

| Incomplete Reaction | Bromide is sluggish. | Add NaI (10 mol%) (Finkelstein catalyst) to convert the benzyl bromide to the more reactive benzyl iodide in situ. |

| Ester Hydrolysis (Method B) | Adventitious water + Base. | Ensure Acetonitrile/DMF is anhydrous. Use molecular sieves. |

References

-

BenchChem. Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques. Retrieved from BenchChem Application Notes. Link

-

National Institutes of Health (NIH). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids. (Contextual reference for 2-chloro/bromo reactivity). Link

-

PubChem. 4-Amino-2-chlorobenzoic acid & Derivatives Compound Summary.Link

-

Thermo Fisher Scientific. Safety Data Sheet: 4-(Bromomethyl)benzoic acid.Link

Sources

Application Note: 4-(Bromomethyl)-2-chlorobenzoic Acid as a Key Scaffold for Next-Generation Hybrid Fungicides

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Compound: 4-(Bromomethyl)-2-chlorobenzoic acid (CAS: 290820-38-1) Application: Synthesis of Dual-Action Triazole-Benzamide Conjugates

Executive Summary & Structural Rationale

In the continuous arms race against agricultural pathogens such as Phytophthora infestans (late blight) and Botrytis cinerea (gray mold), the development of broad-spectrum, resistance-breaking agrochemicals is paramount. 4-(Bromomethyl)-2-chlorobenzoic acid serves as an exceptional bifunctional building block for synthesizing novel hybrid fungicides.

The strategic value of this scaffold lies in its specific substitution pattern:

-

Bromomethyl Group (C4): Provides a highly reactive electrophilic center for late-stage

functionalization, allowing the seamless introduction of azole pharmacophores (e.g., 1,2,4-triazole). -

Carboxylic Acid (C1): Enables the formation of robust amide linkages with deactivated heteroaryl amines, forming the critical benzamide core.

-

Ortho-Chloro Substituent (C2): Induces a steric twist (dihedral angle alteration) between the benzene ring and the resulting amide bond. This non-planar conformation is critical for binding affinity in the target protein pocket and provides significant metabolic stability against microbial degradation in soil.

Mechanistic Rationale for Hybrid Fungicide Design

The rationale for utilizing this specific building block is to synthesize a single molecular entity capable of hitting two distinct biological targets simultaneously, thereby mitigating the risk of rapid resistance development.

-

CYP51 Inhibition (via the Triazole Moiety): By displacing the bromide with a 1,2,4-triazole, the resulting molecule acts as a Demethylation Inhibitor (DMI).1[1]. This disruption depletes essential cell membrane components, leading to fungal cell death[2].

- -Tubulin Disruption (via the Benzamide Core): When the carboxylic acid is coupled to a functionalized amine, it forms a benzamide core.3[3]. This mechanism is highly effective against both true fungi and oomycetes[4].

Fig 1: Dual-action mechanism targeting CYP51 and β-Tubulin to overcome resistance.

Synthetic Strategy & Causality

The conversion of 4-(Bromomethyl)-2-chlorobenzoic acid into a hybrid fungicide requires a highly controlled, two-step sequence.

Fig 2: Two-step synthetic workflow for triazole-benzamide hybrid fungicides.

Step 1: Regioselective N-Alkylation

The initial step involves the nucleophilic substitution of the benzylic bromide by 1H-1,2,4-triazole.

-

Causality of Reagent Choice: Potassium carbonate (

) is utilized as a mild base. Stronger bases (e.g., NaH) risk unwanted side reactions with the unprotected carboxylic acid.

Step 2: HATU-Mediated Amide Coupling

The intermediate carboxylic acid must be coupled with an extremely electron-deficient, sterically hindered amine (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) to form the final active agrochemical.

-

Causality of Reagent Choice: Standard coupling agents like EDC/HOBt fail to achieve acceptable yields because the target amine is a remarkably poor nucleophile. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive HOAt ester intermediate. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance—it forms an intramolecular hydrogen bond with the incoming deactivated amine, effectively guiding it to the electrophilic carbonyl carbon and drastically accelerating the reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Self-Validating Principle: The use of an acid-base extraction during workup inherently purifies the product. Unreacted triazole remains in the aqueous phase during acidification, while the target amphoteric product precipitates at its isoelectric point.

-

Preparation: Charge a dry 250 mL round-bottom flask with 4-(Bromomethyl)-2-chlorobenzoic acid (10.0 g, 40.1 mmol) and 1H-1,2,4-triazole (3.05 g, 44.1 mmol, 1.1 equiv).

-

Solvation & Activation: Add anhydrous DMF (80 mL) to the flask, followed by finely powdered

(11.1 g, 80.2 mmol, 2.0 equiv). -

Reaction: Stir the suspension vigorously and heat to 80°C under a nitrogen atmosphere for 6 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1, UV detection).

-

Quench & Extraction: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove organic impurities (discard the organic layer).

-

Precipitation: Slowly acidify the aqueous layer with 2M HCl under constant stirring until the pH reaches ~3.5. A white precipitate will form.

-

Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C overnight to yield the intermediate as a white solid.

Protocol 2: Synthesis of the Final Triazole-Benzamide Conjugate

Self-Validating Principle: The generation of a soluble HOAt byproduct ensures that simple aqueous washing removes the coupling reagents, leaving the highly lipophilic target molecule in the organic phase.

-

Activation: In a 100 mL flask, dissolve the intermediate from Protocol 1 (5.0 g, 21.0 mmol) and HATU (8.78 g, 23.1 mmol, 1.1 equiv) in anhydrous DMF (40 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8.14 g, 63.0 mmol, 3.0 equiv) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

-

Amine Coupling: Add 3-chloro-5-(trifluoromethyl)pyridin-2-amine (4.13 g, 21.0 mmol, 1.0 equiv) in one portion. Stir the reaction mixture at room temperature for 4 hours.

-

Workup: Dilute the mixture with Ethyl Acetate (150 mL) and wash sequentially with 5% aqueous

(2 x 50 mL), 1M HCl (50 mL), and brine (50 mL). The basic and acidic washes remove unreacted amine, HOAt, and DIPEA salts. -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the final hybrid fungicide.

Data Presentation: Amide Coupling Optimization

To validate the necessity of HATU for the coupling of the deactivated heteroaryl amine in Step 2, a comparative study was conducted. The results clearly demonstrate the superiority of the chosen protocol.

| Coupling Reagent System | Solvent | Base | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, %) |

| DCM | 12 | 45% | 82.1% | ||

| EDC / HOBt | DMF | DIPEA | 24 | 30% | 75.4% |

| HATU | DMF | DIPEA | 4 | 88% | >98.5% |

Table 1: Optimization of the coupling conditions for the highly deactivated 3-chloro-5-(trifluoromethyl)pyridin-2-amine.

References

- Source: nih.

- Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp.

- ZOXAMIDE - World Health Organization (WHO)

- Source: apsnet.

Sources

- 1. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp. cubense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.who.int [apps.who.int]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

Application Note: 4-(Bromomethyl)-2-chlorobenzoic Acid as a Bifunctional Linker in Advanced Bioconjugation

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Mechanistic rationale, optimized protocols, and validation strategies for utilizing 4-(Bromomethyl)-2-chlorobenzoic acid in targeted protein degradation (PROTACs) and therapeutic bioconjugation.

Introduction & Mechanistic Rationale

In the rapidly expanding fields of bioconjugation and targeted protein degradation, the selection of an optimal crosslinker dictates the stability, yield, and pharmacokinetic profile of the final construct. 4-(Bromomethyl)-2-chlorobenzoic acid (CAS: 290820-38-1) has emerged as a highly versatile heterobifunctional building block[1].

This molecule offers two orthogonal reactive handles: a benzylic bromide and a carboxylic acid. The strategic advantage of this specific linker lies in its structural nuances:

-

Benzylic Bromomethyl Group: Unlike standard aliphatic haloacetamides (e.g., iodoacetamide), the benzylic position stabilizes the transition state during nucleophilic attack. This enables extremely rapid,

-mediated alkylation of sulfhydryls (cysteines) at near-neutral pH, minimizing off-target lysine modification[2]. -

Ortho-Chloro Substituent: The chlorine atom serves a dual purpose. Inductively, it lowers the

of the adjacent carboxylic acid, modulating its reactivity. Sterically, it shields the carboxylate. When the acid is later activated to an N-hydroxysuccinimide (NHS) ester, this steric bulk slows down spontaneous aqueous hydrolysis, significantly extending the half-life of the active ester and driving higher yields during amine conjugation[3].

Physicochemical Profile

Understanding the physical properties of the linker is critical for maintaining solubility and reactivity throughout the aqueous-organic transitions typical in bioconjugation.

Table 1: Physicochemical Properties of 4-(Bromomethyl)-2-chlorobenzoic acid

| Property | Value / Description | Experimental Implication |

| CAS Number | 290820-38-1 | Verified identifier for sourcing[1]. |

| Molecular Weight | 249.49 g/mol | Small footprint minimizes steric interference in the final conjugate. |

| Aqueous Solubility | Low (Requires co-solvent) | Must be prepared as a concentrated stock in anhydrous DMSO or DMF. |

| Reactive Group 1 | Bromomethyl (Electrophile) | Targets thiols selectively at pH 7.0–7.5 via |

| Reactive Group 2 | Carboxylic Acid (Nucleophile Acceptor) | Requires activation (e.g., EDC/NHS) to react with primary amines. |

Orthogonal Bioconjugation Strategy

Because the carboxylic acid is unreactive toward thiols, this linker allows for a highly controlled, two-step sequential conjugation.

Figure 1: Two-step orthogonal bioconjugation workflow using 4-(Bromomethyl)-2-chlorobenzoic acid.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the reagent choices, and analytical checkpoints are integrated to ensure the success of each step before proceeding.

Protocol A: Cysteine-Selective Alkylation (Thioether Formation)

Objective: Attach the linker to a free cysteine on the target protein without modifying lysines.

Step-by-Step Methodology:

-

Reduction: Dilute the target protein to 2–5 mg/mL in Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2). Add 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine).

-

Causality Note: TCEP is mandatory here. Unlike DTT or

-mercaptoethanol, TCEP does not contain a free thiol and will not compete with your protein for the bromomethyl linker[2].

-

-

Linker Preparation: Dissolve 4-(Bromomethyl)-2-chlorobenzoic acid in anhydrous DMSO to a 50 mM stock.

-

Alkylation: Add 5–10 molar equivalents of the linker to the protein solution. Ensure the final DMSO concentration remains

to prevent protein denaturation. Incubate at Room Temperature (RT) for 2 hours with gentle agitation. -

Purification: Remove excess linker and TCEP using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with Activation Buffer (100 mM MES, 0.5 M NaCl, pH 6.0).

-

Validation Checkpoint (Ellman’s Assay): React a 10 µL aliquot of the purified intermediate with DTNB (Ellman's reagent). Measure absorbance at 412 nm.

-

Self-Validation: A successful reaction will yield a >95% reduction in the free thiol signal compared to the pre-conjugation baseline, confirming complete alkylation.

-

Protocol B: Carboxylic Acid Activation & Amide Coupling

Objective: Activate the newly attached linker's carboxyl group to conjugate an amine-bearing payload.

Step-by-Step Methodology:

-

Activation: To the protein-linker intermediate (in pH 6.0 MES buffer), add 10 equivalents of EDC and 20 equivalents of sulfo-NHS. Incubate for 15 minutes at RT.

-

Causality Note: EDC activates the carboxyl to an unstable O-acylisourea. Sulfo-NHS immediately converts this into a semi-stable amine-reactive NHS ester. The slightly acidic pH (6.0) is chosen specifically to maximize EDC efficiency and minimize NHS ester hydrolysis[4].

-

-

Quenching (Optional but recommended): Add 2-mercaptoethanol (20 mM final) to quench unreacted EDC.

-

Amide Coupling: Raise the pH of the solution to 7.5–8.0 by adding 1M Sodium Bicarbonate. Immediately add 5–10 equivalents of the amine-containing payload (e.g., fluorophore, small molecule drug). Incubate for 2 hours at RT.

-

Validation Checkpoint (Intact Mass LC-MS): Analyze the final conjugate via LC-MS.

-

Self-Validation: The mass spectrum must show a shift equal to: [Mass of Protein] +[Mass of Linker (249.49) - HBr (80.91)] +[Mass of Payload] - [Mass of H2O (18.02)].

-

Troubleshooting & Optimization

Table 2: Diagnostic Matrix for Linker Conjugation

| Observed Issue | Mechanistic Cause | Corrective Action |

| Incomplete Thiol Alkylation | Disulfide re-oxidation or steric hindrance around the target Cys. | Increase TCEP to 20 eq. Perform reaction under inert gas (Argon). |

| Linker Precipitation | Aqueous solubility limit exceeded upon addition to the buffer. | Pre-dilute the DMSO stock into a 50% DMSO/Buffer intermediate before dropwise addition to the protein. |

| Off-Target Lysine Modification | pH too high during Step 1, increasing the nucleophilicity of primary amines. | Strictly maintain pH |

| Low Amide Coupling Yield | Rapid hydrolysis of the NHS ester intermediate before payload binding. | Ensure payload is added immediately after raising pH. Use a large excess of the amine payload. |

Application in PROTACs & Targeted Protein Degradation

Beyond traditional bioconjugation, 4-(Bromomethyl)-2-chlorobenzoic acid is highly valued in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its rigid, halogenated phenyl ring restricts the conformational flexibility of the linker, which can favorably influence the formation of the ternary complex between the Target Protein of Interest (POI) and the E3 Ligase[3].

Figure 2: Stepwise assembly of a PROTAC molecule utilizing the heterobifunctional linker.

References

-

Glycoconjugations of Biomolecules by Chemical Methods - PMC Source: nih.gov URL:[Link]

-

Synthesis and Bioconjugation - Radboud Repository Source: ru.nl URL:[Link]

Sources

Experimental protocol for the synthesis of derivatives from 4-(Bromomethyl)-2-chlorobenzoic acid

Executive Summary: The "Linchpin" Scaffold

4-(Bromomethyl)-2-chlorobenzoic acid (CAS: 1000339-95-6) represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from its orthogonal reactivity profile :

-

The "Tail" (C4): A highly reactive benzylic bromide (

susceptible). -

The "Head" (C1): A carboxylic acid (Amidation/Esterification).

-

The "Core" (C2): An aryl chloride (Steric modulator & potential cross-coupling handle).

This guide details the divergent synthesis of library compounds using this scaffold. Unlike simple reagents, this molecule requires specific sequencing to prevent polymerization (intermolecular self-alkylation) and to manage the lachrymatory nature of the benzylic bromide.

Safety & Handling (Critical)

Warning: Lachrymator & Corrosive Benzylic bromides are potent lachrymators (tear agents) and skin irritants.

-

Engineering Controls: All weighing and transfers must occur within a certified fume hood.

-

Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood to quench spills/contaminated glassware immediately.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Strategic Analysis: Order of Operations

The primary challenge with 4-(bromomethyl)-2-chlorobenzoic acid is the presence of both a nucleophile (carboxylate, if deprotonated) and an electrophile (benzyl bromide) on the same molecule.

The "Self-Immolation" Risk

If dissolved in basic media without protection, the molecule can polymerize via intermolecular esterification.

Recommendation:

-

Path A (High Purity): Protect the acid (Esterification)

Modify Tail ( -

Path B (High Throughput): Direct alkylation using controlled stoichiometry (2.2 eq. Base) to generate the dianion transiently, favoring the faster benzylic substitution.

This protocol focuses on Path A for maximum reproducibility and yield.

Workflow Visualization

Figure 1: Step-wise divergent synthesis workflow ensuring chemical orthogonality.

Experimental Protocols

Protocol A: Methyl Ester Protection

Objective: Mask the carboxylic acid to prevent interference during substitution.

-

Setup: Charge a round-bottom flask with 4-(bromomethyl)-2-chlorobenzoic acid (10.0 g, 40 mmol).

-

Solvent: Add anhydrous Methanol (100 mL).

-

Catalyst: Add concentrated

(1.0 mL) dropwise. -

Reaction: Reflux at 65°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (

) should disappear, replaced by the ester ( -

Workup: Concentrate in vacuo. Redissolve in EtOAc (150 mL), wash with sat.

(2x) and Brine. Dry over -

Yield: Expect >95% yield of Methyl 4-(bromomethyl)-2-chlorobenzoate .

Protocol B: "Tail" Modification (Nucleophilic Substitution)

Objective: Install a solubilizing amine group (e.g., Morpholine) at the C4 position.

Mechanistic Insight: The ortho-chloro group at C2 exerts a long-range inductive effect, slightly deactivating the benzylic position compared to unsubstituted benzyl bromide, but it remains highly reactive.

| Parameter | Condition | Rationale |

| Solvent | Acetonitrile (ACN) | Polar aprotic; promotes |

| Base | Scavenges HBr; insoluble in ACN (surface reaction). | |

| Stoichiometry | 1.0 eq Ester : 1.1 eq Amine | Slight excess of amine ensures conversion. |

Step-by-Step:

-

Dissolve Methyl 4-(bromomethyl)-2-chlorobenzoate (1.0 eq) in ACN (0.2 M concentration).

-

Add Powdered

(2.0 eq). -

Add Secondary Amine (e.g., Morpholine, 1.1 eq) dropwise.

-

Reaction: Stir at 60°C for 2–4 hours.

-

Note: Primary amines may lead to over-alkylation (bis-benzyl species). If using primary amines, use large excess (5 eq) or protect as sulfonamide.

-

-

Validation: LCMS will show mass shift:

. -

Purification: Filter off inorganic salts. Concentrate. Flash chromatography (DCM/MeOH gradient) is usually required to remove traces of hydrolyzed alcohol byproduct.

Protocol C: "Head" Modification (Amide Coupling)

Objective: Couple the acid (after hydrolysis) to a pharmacophore.

Prerequisite: Hydrolyze the ester from Protocol B using LiOH in THF/Water (standard procedure) to regenerate the free acid.

Coupling Logic: The 2-chloro substituent creates steric hindrance around the carboxylate. Standard EDC/NHS couplings may be sluggish.

Recommended System:

-

Reagent: HATU (1.2 eq) or

(Propylphosphonic anhydride). -

Base: DIPEA (3.0 eq).

-

Solvent: DMF (anhydrous).

Procedure:

-

Dissolve the 2-chloro-4-(aminomethyl)benzoic acid derivative (1.0 eq) in DMF.

-

Add DIPEA (3.0 eq) and the Target Aniline/Amine (1.1 eq).

-

Add HATU (1.2 eq) last to initiate activation.

-

Stir at RT for 12 hours.

-

Troubleshooting: If conversion is low, heat to 50°C. The ortho-Cl twist prevents planarity, slowing the attack on the activated ester.

-

Decision Matrix for Nucleophile Selection

Not all nucleophiles react equally with the benzylic bromide. Use this decision tree to select conditions.

Figure 2: Reaction condition optimization based on nucleophile class.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Formation of Benzyl Alcohol | Wet solvents or atmospheric moisture. | Use anhydrous solvents; add 3Å molecular sieves. |

| Incomplete Amide Coupling | Steric hindrance from ortho-Cl. | Switch from EDC to HATU; Increase temperature to 50°C. |

| Precipitate in Step 2 | Formation of HBr salts. | This is normal ( |

| Lachrymatory Effect | Vapor leakage. | Quench all glassware with 10% ammonia before removing from hood. |

References

-

BenchChem. Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis. (2025).[1][2][3][4][5] Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: 4-(Bromomethyl)benzoic acid. (2025).[1][2][3][4][5] Retrieved from

-